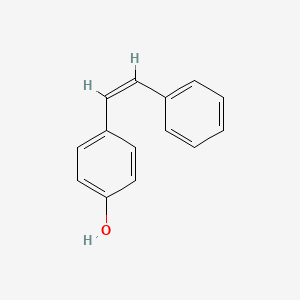
cis-Stilben-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-stilben-4-ol is a stilben-4-ol. It derives from a hydride of a cis-stilbene.
Aplicaciones Científicas De Investigación
1. Cancer Cell Apoptosis
cis-Stilben-4-ol, particularly its derivative 3,4,5,4'-tetramethoxy-cis-stilbene (MC-4), has been shown to induce rapid perinuclear mitochondrial clustering and apoptosis in cancer cells. This effect is independent of the p53 and p21 pathways, suggesting a unique mechanism of action for MC-4 in targeting cancer cells (Gosslau et al., 2008).
2. Photoisomerization Reactions
The photoisomerization reactions of cis-stilbene have been extensively studied using femtosecond laser techniques. These studies provide insights into the dynamics of molecular changes during photoisomerization, a process relevant in various chemical and biological contexts (Sension et al., 1993).
3. Epoxidation and Mechanistic Probes
cis-Stilbene serves as a probe in studying the epoxidation reactions catalyzed by MnIII(salen)X complexes. The reactions' outcomes depend on the oxygen source and the catalyst's counterion, highlighting cis-stilbene's role in exploring reaction mechanisms and selectivity (Adam et al., 2002).
4. Antineoplastic Agents
cis-Stilbene derivatives have been synthesized and evaluated as antineoplastic agents, showing significant inhibitory activity against various cancer cell lines. These compounds, related to combretastatin A-4, also inhibit tubulin polymerization, indicating their potential as anticancer agents (Pettit et al., 2005).
5. Tubulin-Interactive Properties
cis-Stilbene derivatives, especially those related to combretastatins, are researched for their tubulin-interactive properties. Their ability to bind to β-tubulin and inhibit tubulin polymerization makes them promising candidates for cancer therapy (Mikstacka et al., 2013).
Propiedades
Nombre del producto |
cis-Stilben-4-ol |
|---|---|
Fórmula molecular |
C14H12O |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
4-[(Z)-2-phenylethenyl]phenol |
InChI |
InChI=1S/C14H12O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15H/b7-6- |
Clave InChI |
QVLMUEOXQBUPAH-SREVYHEPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,6R,9S,12S,15S,18S,21S,23S)-12-(2,3-dihydroxy-2-methylpropyl)-23-hydroxy-6-[(1S)-1-hydroxyethyl]-15-(1H-indol-3-ylmethyl)-3,9,18-trimethyl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone](/img/structure/B1241466.png)

![N-[(2S)-3-(1,3-benzothiazol-2-yl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3,3-dimethyl-2,4-dihydro-1H-quinoline-8-sulfonamide](/img/structure/B1241470.png)
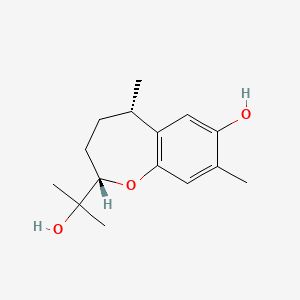
![TG(16:1(9Z)/18:0/18:1(9Z))[iso6]](/img/structure/B1241472.png)
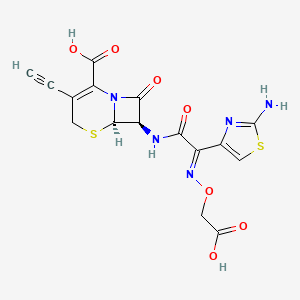
![N-[(E)-(3,5-dimethyl-1,2-oxazol-4-yl)methylideneamino]quinolin-2-amine](/img/structure/B1241476.png)
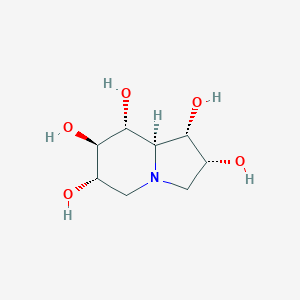

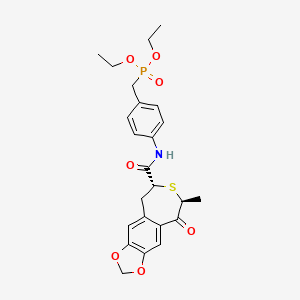

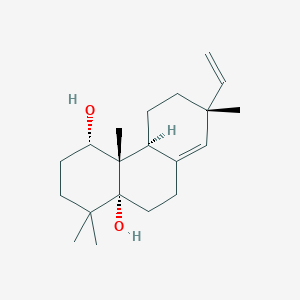
![(2S)-2-[[(2R,4R)-2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1241486.png)
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1241487.png)